quinoline-5-sulfonic acid
CAS No.: 23261-58-7
Cat. No.: VC21297837
Molecular Formula: C9H7NO3S
Molecular Weight: 209.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23261-58-7 |
---|---|
Molecular Formula | C9H7NO3S |
Molecular Weight | 209.22 g/mol |
IUPAC Name | quinoline-5-sulfonic acid |
Standard InChI | InChI=1S/C9H7NO3S/c11-14(12,13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H,(H,11,12,13) |
Standard InChI Key | KVGSJGNWRDPVKA-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)O |
Canonical SMILES | C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)O |
Introduction
Chemical Structure and Basic Properties
Quinoline-5-sulfonic acid (C9H7NO3S) is a heterocyclic aromatic compound with a molecular weight of 209.22 g/mol . The structure consists of a fused ring system where a benzene ring is connected to a pyridine ring, creating the quinoline backbone, with a sulfonic acid group (-SO3H) attached at the 5-position . This structural arrangement gives the compound its characteristic chemical behavior and reactivity patterns.
The systematic IUPAC name for this compound is quinoline-5-sulfonic acid, though it's also known by several synonyms including 5-quinolinesulfonic acid . For identification purposes, the compound is registered with CAS number 23261-58-7 .
Physical and Chemical Properties
The physical and chemical properties of quinoline-5-sulfonic acid determine its behavior in various chemical environments and applications. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C9H7NO3S |
Molecular Weight | 209.22 g/mol |
CAS Number | 23261-58-7 |
InChI | InChI=1S/C9H7NO3S/c11-14(12,13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H,(H,11,12,13) |
SMILES | C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)O |
The sulfonic acid group makes this compound acidic, with the ability to dissociate a proton in solution, producing the corresponding sulfonate anion . This property makes it useful in various acid-catalyzed reactions and as a component in buffer solutions.
Structural Features
The electronic structure of quinoline-5-sulfonic acid is characterized by the electron-withdrawing effect of the sulfonic acid group on the quinoline ring system. The presence of the sulfonic acid group at the 5-position affects the electron distribution within the aromatic system, influencing its reactivity and coordination behavior .
The quinoline nitrogen provides a site for coordination with metal ions, while the sulfonic acid group offers additional coordination possibilities, especially after deprotonation. This dual functionality makes quinoline-5-sulfonic acid and its derivatives valuable ligands in coordination chemistry .
Synthesis and Preparation Methods
Several methods have been developed for the synthesis of quinoline-5-sulfonic acid, with approaches varying based on starting materials and reaction conditions. Traditional methods often involve sulfonation of quinoline followed by oxidation steps.
Diazotization-Based Synthesis
A more selective approach leverages diazotization chemistry, similar to the method described for quinoline-5-sulfonyl chloride synthesis . This process starts with 5-aminoquinoline, which undergoes diazotization with sodium nitrite under acidic conditions, followed by reaction with sulfur dioxide to introduce the sulfonic acid group . The synthetic equation follows a similar path to the quinoline-5-sulfonyl chloride synthesis, but with additional hydrolysis steps to obtain the sulfonic acid.
This method offers better regioselectivity and potentially higher yields compared to direct sulfonation methods. The patent literature indicates yields exceeding 80% for related compounds using optimized conditions .
Spectroscopic Characteristics
The spectroscopic properties of quinoline-5-sulfonic acid provide valuable information for its identification and structural characterization. Various spectroscopic techniques can be employed for this purpose.
Infrared Spectroscopy
In infrared spectroscopy, quinoline-5-sulfonic acid exhibits characteristic absorption bands corresponding to the sulfonic acid group, typically showing strong S=O stretching bands in the 1350-1150 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations appear in the 1600-1400 cm⁻¹ region, while O-H stretching from the sulfonic acid group typically presents as a broad band in the 3500-3000 cm⁻¹ range .
Nuclear Magnetic Resonance
¹H NMR spectroscopy of quinoline-5-sulfonic acid reveals distinctive signals for the aromatic protons in the quinoline ring system. The positions and coupling patterns of these signals provide valuable structural information about the compound and its derivatives .
Mass Spectrometry
Mass spectrometric analysis of quinoline-5-sulfonic acid typically shows a molecular ion peak at m/z 209, corresponding to its molecular weight. Fragmentation patterns commonly involve the loss of OH and SO₂ groups from the sulfonic acid moiety .
Chemical Behavior and Reactivity
The chemical behavior of quinoline-5-sulfonic acid is influenced by both the quinoline ring system and the sulfonic acid group, giving rise to a diverse range of reactions and applications.
Acid-Base Properties
As a sulfonic acid, quinoline-5-sulfonic acid is a relatively strong acid, readily dissociating in aqueous solution to form the corresponding sulfonate anion. This property makes it useful in acid-catalyzed reactions and as a component in buffer solutions .
Coordination Chemistry
The nitrogen atom in the quinoline ring can coordinate with metal ions, making quinoline-5-sulfonic acid a potential ligand in coordination chemistry. The sulfonic acid group can also participate in coordination after deprotonation, offering multiple binding modes .
Studies on related compounds like 8-quinolinol-5-sulfonic acid have demonstrated complex formation with metal ions such as aluminum(III), providing insights into potential coordination behavior of quinoline-5-sulfonic acid derivatives . These coordination complexes often exhibit distinctive spectroscopic properties that can be leveraged for analytical applications.
Derivatives and Related Compounds
Several derivatives of quinoline-5-sulfonic acid have been synthesized and studied, offering modified properties and expanded applications.
8-Hydroxyquinoline-5-sulfonic Acid
One important derivative is 8-hydroxyquinoline-5-sulfonic acid (C9H7NO4S), which features an additional hydroxyl group at the 8-position . This compound has a molecular weight of 225.22 g/mol and distinct physical properties including:
Property | Value |
---|---|
Melting point | 311-313°C |
Density | 1.4899 (estimate) |
Refractive index | 1.5364 (estimate) |
Appearance | Yellow fine crystalline powder |
Solubility | Slightly soluble in DMSO and methanol (when heated and sonicated) |
pKa values | pK1: 4.092(+1); pK2: 8.776(0) (at 25°C) |
This derivative is hygroscopic and exhibits distinct coordination properties due to the additional hydroxyl group, which creates a bidentate chelating site in conjunction with the quinoline nitrogen .
8-Hydroxy-2-methylquinoline-5-sulfonic Acid
Another notable derivative is 8-hydroxy-2-methylquinoline-5-sulfonic acid (C10H9NO4S), which includes both a methyl group at the 2-position and a hydroxyl group at the 8-position . With a molecular weight of 239.25 g/mol, this compound introduces additional steric and electronic effects that modify its chemical behavior compared to the parent compound .
Quinoline-5-sulfonyl Chloride
Quinoline-5-sulfonyl chloride is an important reactive intermediate derived from quinoline-5-sulfonic acid, where the hydroxyl group of the sulfonic acid is replaced by chlorine . This compound is particularly valuable in organic synthesis as it can readily undergo nucleophilic substitution reactions to introduce the quinolinesulfonyl group into various molecular frameworks .
Applications and Research Findings
Quinoline-5-sulfonic acid and its derivatives have found applications across several fields, from analytical chemistry to medical research.
Analytical Applications
Due to their coordination properties, quinoline-5-sulfonic acid derivatives, particularly 8-hydroxyquinoline-5-sulfonic acid, have been employed as analytical reagents for metal ion detection and quantification . The distinctive spectroscopic changes that occur upon metal complexation provide a basis for sensitive analytical methods.
Medicinal Chemistry
In medicinal chemistry, quinoline-5-sulfonic acid derivatives serve as important intermediates in the synthesis of bioactive compounds. For example, 8-hydroxy-5-quinolinesulfonic acid has been used in the synthesis of compounds targeting fat mass and obesity-associated proteins, as well as in developing anti-schistosomal compounds .
Coordination Chemistry Research
Research on the coordination behavior of 8-quinolinol-5-sulfonic acid with aluminum(III) has revealed complex formation mechanisms and structures . Studies using electronic absorption spectral analysis and stopped-flow kinetic methods have demonstrated that mixed-ligand complex formation with mono-nqs complexes proceeds via reactions with different protonated forms of the ligand . These findings provide valuable insights into the coordination chemistry of this class of compounds.
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